Product packaging for 2-(4-methanesulfonylphenoxy)acetic acid(Cat. No.:CAS No. 42288-41-5)

2-(4-methanesulfonylphenoxy)acetic acid

Cat. No.: B187785
CAS No.: 42288-41-5
M. Wt: 230.24 g/mol
InChI Key: ZDUFIHMADJNVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methanesulfonylphenoxy)acetic acid is a high-purity chemical building block of interest in medicinal chemistry and life sciences research. This compound features a phenylacetic acid scaffold substituted with a methanesulfonyl group via an ether linkage, a structure that is often utilized in the synthesis of more complex molecules for pharmaceutical development . Research Applications: Researchers employ this compound as a key intermediate in organic synthesis. Its carboxylic acid group allows for further functionalization, such as amide bond formation or esterification, while the methanesulfonylphenoxy moiety can act as a stable aromatic component influencing the physicochemical properties of the target molecule. It may see use in projects involving the design and synthesis of enzyme inhibitors or receptor modulators. Handling and Safety: This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. As with all chemicals of this nature, proper laboratory attire and safety equipment should be worn. Refer to the Safety Data Sheet (SDS) for detailed hazard information, which typically includes precautions for safe handling and storage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5S B187785 2-(4-methanesulfonylphenoxy)acetic acid CAS No. 42288-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfonylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)8-4-2-7(3-5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUFIHMADJNVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195121
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-41-5
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042288415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methanesulfonylphenoxy Acetic Acid and Its Derivatives

Conventional Synthetic Approaches to Aryloxyacetic Acid Scaffolds

The foundational structure of aryloxyacetic acids is commonly constructed using time-honored synthetic organic chemistry reactions. These methods, while traditional, remain pivotal in both laboratory-scale synthesis and industrial production.

Esterification and Hydrolysis Techniques

A prevalent strategy for the synthesis of aryloxyacetic acids involves a two-step process: the formation of an ester intermediate followed by its hydrolysis. The initial step is typically a Williamson ether synthesis, where a phenoxide reacts with an α-haloester, such as ethyl chloroacetate. The resulting ester is then saponified to yield the desired carboxylic acid.

The general scheme for this process is as follows:

Formation of the Phenoxide: The phenolic precursor, in this case, 4-(methylsulfonyl)phenol (B50025), is treated with a base like sodium hydroxide (B78521) or potassium hydroxide to generate the corresponding phenoxide ion.

Nucleophilic Substitution (Esterification): The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an α-haloester (e.g., ethyl chloroacetate), leading to the formation of the ethyl aryloxyacetate ester.

Hydrolysis: The ester is subsequently hydrolyzed, typically under basic conditions using sodium hydroxide, followed by acidification to yield the final 2-(4-methanesulfonylphenoxy)acetic acid. nih.govmdpi.comjocpr.com

This sequence is a reliable method for preparing a wide array of aryloxyacetic acids.

Reactions Involving Halogenated Precursors

The Williamson ether synthesis is a cornerstone in the preparation of aryloxyacetic acids and directly utilizes halogenated precursors. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the key reactants are 4-(methylsulfonyl)phenol and a haloacetic acid, typically chloroacetic acid or its corresponding ester. miracosta.edu

The reaction is generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. miracosta.edu The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) often being effective. niscpr.res.in The reaction mixture is typically heated to facilitate the substitution. miracosta.edu Following the reaction, an acidic workup is necessary to protonate the carboxylate and isolate the final carboxylic acid product.

A typical laboratory procedure involves dissolving 4-(methylsulfonyl)phenol in an aqueous solution of sodium hydroxide and then adding chloroacetic acid. The mixture is then heated, followed by cooling and acidification to precipitate the this compound. miracosta.edu

Modern and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have spurred the development of more efficient and environmentally benign synthetic methods. These modern strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inanton-paar.com In the context of aryloxyacetic acid synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. niscpr.res.in The Williamson ether synthesis, when performed under microwave conditions, often leads to higher yields in a fraction of the time. niscpr.res.in

The process typically involves mixing the phenol, a haloacetate, a base (like potassium carbonate), and a phase-transfer catalyst in a suitable solvent and subjecting the mixture to microwave irradiation. niscpr.res.in The subsequent hydrolysis of the resulting ester can also be expedited using microwave heating. niscpr.res.in This rapid, one-pot synthesis is a hallmark of the efficiency gains offered by microwave technology. niscpr.res.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryloxyacetic Acids

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours A few minutes niscpr.res.in
Energy Consumption High Low
Yield Moderate to high Often higher niscpr.res.in
Solvent Usage Often requires organic solvents Can be performed in water or solvent-free niscpr.res.in

Solvent-Free and Catalyst-Free Methods

Pushing the boundaries of sustainable chemistry, solvent-free and catalyst-free methods for the synthesis of aryloxyacetic acids are being explored. These approaches aim to eliminate the environmental impact associated with organic solvents and the cost and potential toxicity of catalysts.

Solvent-free reactions are often conducted by grinding the solid reactants together, sometimes with the aid of microwave irradiation to provide the necessary energy for the reaction to proceed. The absence of a solvent simplifies the workup procedure and reduces waste. While not yet universally applicable, these methods represent a significant step towards truly green chemical synthesis.

Synthesis of Advanced Analogues Incorporating the 4-Methanesulfonylphenoxy Moiety

The 4-methanesulfonylphenoxy moiety is a key pharmacophore in the development of various therapeutic agents. The synthesis of advanced analogues often involves modifying the core structure of this compound to enhance biological activity, selectivity, or pharmacokinetic properties.

One common strategy involves the derivatization of the carboxylic acid group. For instance, the acid can be converted to its corresponding acid chloride, which can then be reacted with various amines or alcohols to form a diverse library of amides and esters. google.com

Another approach is to introduce substituents onto the aromatic ring of the 4-methanesulfonylphenoxy group. This can be achieved by starting with appropriately substituted phenols in the initial Williamson ether synthesis. Furthermore, the acetic acid side chain can be modified. For example, α-substituted aryloxyacetic acids can be prepared by using α-substituted α-haloacetic acid derivatives in the initial synthetic steps. nih.gov

The synthesis of these advanced analogues allows for a systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the molecule's properties for specific biological targets.

Table 2: Examples of Synthetic Strategies for Advanced Analogues

Analogue Type Synthetic Approach Key Reagents
Amide Derivatives Acylation of amines with the corresponding acid chloride Thionyl chloride, Substituted amines google.com
Ester Derivatives Esterification of the carboxylic acid Alcohols, Acid catalyst jocpr.com
Ring-Substituted Analogues Williamson ether synthesis with substituted phenols Substituted 4-(methylsulfonyl)phenols, Chloroacetic acid
α-Substituted Analogues Williamson ether synthesis with substituted haloacetic acids 4-(methylsulfonyl)phenol, α-Substituted chloroacetic acid derivatives nih.gov

Preparation of Heterocyclic Derivatives

The chemical reactivity of the carboxylic acid function in this compound allows for its elaboration into various heterocyclic systems. Standard organic synthesis protocols can be employed to construct rings containing nitrogen, sulfur, and other heteroatoms, leading to compounds with potentially novel pharmacological profiles.

Pyrazole (B372694) Derivatives

One common strategy for synthesizing pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov The this compound can be converted into a suitable 1,3-dicarbonyl precursor through a sequence of reactions. For instance, the ethyl ester of the acid, ethyl 2-(4-methanesulfonylphenoxy)acetate, can undergo a Claisen condensation with another ester or a ketone. The resulting β-dicarbonyl compound can then be cyclized by treatment with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the corresponding pyrazole.

Step 1: Esterification of this compound.

Step 2: Claisen condensation of the resulting ester with a suitable carbonyl compound to form a 1,3-dicarbonyl intermediate.

Step 3: Cyclocondensation with a hydrazine derivative to form the pyrazole ring.

Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and effective method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. bepls.com To utilize this compound in this synthesis, it must first be converted into an appropriate α-haloketone. This can be achieved by first converting the carboxylic acid to its corresponding acid chloride. Reaction of the acid chloride with diazomethane, followed by treatment with a hydrohalic acid (like HCl or HBr), yields the desired α-haloketone derivative. This intermediate can then be reacted with thiourea (B124793) or other thioamides to afford aminothiazole derivatives bearing the 2-(4-methanesulfonylphenoxy)methyl substituent.

The table below summarizes these synthetic pathways.

Target HeterocycleKey Synthetic StrategyIntermediate from Parent CompoundKey Reagents
PyrazoleCyclocondensation of a 1,3-dicarbonylβ-keto ester or 1,3-diketoneBase (e.g., NaOEt), Hydrazine (H₂NNH₂)
ThiazoleHantzsch Thiazole Synthesisα-haloketoneThionyl chloride (SOCl₂), Diazomethane (CH₂N₂), Thioamide (e.g., Thiourea)

Derivatization for Specific Biological Investigations

Derivatization of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents. The 4-methanesulfonylphenyl moiety is a well-established pharmacophore associated with selective COX-2 inhibition, making this compound an attractive starting point for developing novel anti-inflammatory drugs. nih.gov

Synthesis of Amide and Hydrazide Derivatives

A common and straightforward derivatization approach involves modification of the carboxylic acid group to form amides, esters, or hydrazides. The synthesis of amides is typically achieved by activating the carboxylic acid, for example by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the acid with an amine. Reaction of the activated acid or the corresponding ester with hydrazine hydrate yields the hydrazide derivative. niscpr.res.in These derivatives are often synthesized as part of a library to screen for enhanced biological activity or improved pharmacokinetic properties. rasayanjournal.co.in

Synthesis of Ketone Intermediates for COX-2 Inhibitors

The parent compound serves as a crucial building block for synthesizing more complex molecules, such as analogs of the selective COX-2 inhibitor Etoricoxib. A published synthesis for an Etoricoxib intermediate involves the reaction of a Grignard reagent with a mixture of (4-methylsulfonyl)phenyl acetic acid and a pyridine-based ester. google.com A similar strategy can be applied to this compound. The acid can be treated with multiple equivalents of a strong base or an organometallic reagent to form a reactive dianion or related species, which can then be acylated by an appropriate ester to yield a β-ketoester or a ketone. This ketone, such as 1-(pyridin-3-yl)-2-(4-methanesulfonylphenoxy)ethan-1-one, can serve as a key intermediate for building more elaborate, biologically active structures. This approach underscores the value of the title compound as a synthon for targeted drug design.

The following table presents examples of derivatizations for biological investigation.

Derivative TypeGeneral StructureSynthetic MethodPotential Biological Target
AmideR-CO-NR'R''Acid activation (e.g., SOCl₂) or coupling agent (e.g., EDC) followed by reaction with amine (HNR'R'')COX-2, Kinases, other enzymes
HydrazideR-CO-NHNH₂Reaction of ester with hydrazine hydrateAntimicrobial, Anticancer agents
Ketone IntermediateR-CO-CH₂-HetReaction of activated acid with organometallic reagents and heteroaryl estersPrecursor for COX-2 Inhibitors

*R represents the 2-(4-methanesulfonylphenoxy)methyl group; Het represents a heterocyclic ring.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Systematic Elucidation of Structural Determinants for Biological Activity

The aromatic phenoxy ring serves as a crucial anchor for molecular interactions. The nature, position, and electronic properties of substituents on this ring can dramatically alter a compound's activity. For the broader class of phenoxyacetic acids, it has been observed that substitutions on the aromatic ring significantly influence their biological effects. For instance, in a series of substituted (2-phenoxyphenyl)acetic acids evaluated for anti-inflammatory activity, halogen substitution on the phenoxy ring was found to considerably enhance activity. mdpi.com

Table 1: Hypothetical Impact of Phenoxy Ring Substituents on Biological Activity (Illustrative)

Substituent (Position) Electronic Effect Steric Effect Predicted Impact on Activity
2-ChloroElectron-withdrawingModerateMay enhance binding through specific interactions, but could also introduce steric hindrance.
3-MethylElectron-donatingModerateCould increase lipophilicity, potentially improving cell permeability, but might disrupt optimal binding.
2,6-DichloroElectron-withdrawingHighLikely to decrease activity due to significant steric clash with the target binding site.
3-MethoxyElectron-donatingModerateMay alter hydrogen bonding capabilities and electronic interactions within the binding pocket.

The sulfonyl group (-SO2-) is a key functional group in a vast number of therapeutic agents. mdpi.com Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor are pivotal to its role in molecular recognition. mdpi.com In the context of 2-(4-methanesulfonylphenoxy)acetic acid, the methanesulfonyl group at the para-position is expected to significantly influence the electronic properties of the phenoxy ring, which in turn can modulate binding affinity to target proteins.

The sulfonyl group's ability to form hydrogen bonds can provide crucial anchor points within a receptor's binding site. mdpi.com Furthermore, its incorporation into a core structure can constrain the conformations of side chains, presenting them in a specific orientation that is favorable for binding. mdpi.com The replacement of the sulfonyl group with other functionalities, such as a sulfonamide or a ketone, would likely lead to substantial changes in biological activity due to altered electronic and hydrogen bonding capabilities. The potency and selectivity of compounds containing a sulfonyl group are often highly dependent on its placement and the surrounding chemical environment.

The acetic acid side chain is another critical component for the biological activity of this class of compounds. It provides a carboxylic acid group which is often ionized at physiological pH, allowing for ionic interactions with positively charged residues (e.g., arginine or lysine) in the binding site of a target protein.

Modifications to this side chain, such as esterification or amidation, would neutralize the negative charge and are expected to have a profound impact on activity. An ester or amide derivative might act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid. However, if the ionic interaction is essential for activity, these derivatives would likely be inactive until metabolized.

Extending the length of the alkyl chain between the phenoxy oxygen and the carboxyl group could alter the positioning of the acidic head within the binding site, potentially leading to a decrease or an enhancement of activity depending on the specific topology of the target.

Table 2: Predicted Functional Consequences of Acetic Acid Side Chain Modifications

Modification Chemical Change Potential Functional Consequence
Methyl EsterCarboxylic acid to esterLoss of ionic interaction; may act as a prodrug.
AmideCarboxylic acid to amideLoss of ionic interaction; introduces hydrogen bonding capabilities; may alter metabolic stability.
Propanoic AcidIncreased chain lengthAlters the spatial orientation of the carboxylate group, potentially disrupting optimal binding.

Chirality can play a pivotal role in the biological activity of drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. uniroma1.it If a chiral center is present in the molecule, it is crucial to investigate the activity of the individual enantiomers. For phenoxyacetic acid derivatives, a chiral center can be introduced by substitution on the acetic acid side chain, for example, in 2-(phenoxy)propanoic acid derivatives.

In such cases, it is often observed that one enantiomer is significantly more active than the other, a phenomenon known as stereoselectivity. This difference in activity arises from the three-dimensional arrangement of atoms, which dictates how well each enantiomer can fit into the chiral binding site of a biological target. While there is no specific information in the reviewed literature regarding the stereochemistry of this compound itself, it is a critical aspect to consider in the design of any analog that incorporates a chiral center. For some aryloxyacetic acids, the (S)-configuration has been shown to be more potent for certain biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can be invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that are most important for activity.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. A crucial part of QSAR modeling is rigorous validation to ensure that the model is not only descriptive of the training data but also has predictive power for new, untested compounds. nih.gov Validation techniques include internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.gov

For phenoxyacetic acid derivatives, QSAR studies have indicated that properties such as lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are important determinants of their biological efficacy. mdpi.com In a study on structurally similar 2-(4-methanesulfonylphenyl)pyran-4-ones, QSAR models explained the hydrophobic, electronic, and steric requirements for improved inhibitory activity. nih.gov These studies highlight the potential of QSAR to guide the optimization of compounds based on the this compound scaffold. A well-validated QSAR model could predict the activity of new analogs with different substituents on the phenoxy ring or modifications to the side chain, thereby prioritizing synthetic efforts.

Identification of Physicochemical Descriptors Correlating with Biological Response

No specific studies correlating the physicochemical descriptors of this compound with its biological response were found in the available literature. Research in the broader category of phenoxyacetic acids suggests that properties such as lipophilicity, electronic effects of substituents, and steric parameters often play a crucial role in determining biological activity, but a dedicated quantitative structure-activity relationship (QSAR) analysis for the target compound is not available.

Kinetic Aspects of Ligand-Target Interactions

Detailed investigations into the kinetic aspects of the interaction between this compound and its biological targets are not documented in the reviewed scientific literature.

There is no available data from studies measuring the receptor residence time of this compound. This parameter, which describes the duration of the drug-target complex, is a critical component of understanding a compound's pharmacodynamics but has not been specifically determined for this molecule.

No research was found that details the kinetic selectivity profiling of this compound. Such studies would involve comparing the association (kon) and dissociation (koff) rates of the compound across a panel of different biological targets to establish its selectivity from a kinetic standpoint.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. rsc.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. For 2-(4-methanesulfonylphenoxy)acetic acid, DFT would provide critical insights into its stability, reactivity, and spectroscopic characteristics, similar to studies performed on other phenoxyacetic acid derivatives. orientjchem.orgresearchgate.net

Electronic Structure and Reactivity Predictions

DFT calculations can map the distribution of electrons within the this compound molecule, which is crucial for predicting its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms would show positive potential. Such analyses have been effectively used to understand interactions in various sulfonyl-containing compounds. nih.gov

Illustrative Data Table: Calculated Electronic Properties

ParameterHypothetical ValueSignificance
EHOMO-7.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment3.8 DMeasures the overall polarity of the molecule.
Chemical Hardness (η)2.85 eVResistance to change in electron distribution.
Electronegativity (χ)4.35 eVMeasure of the power of an atom or group to attract electrons.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound possesses several rotatable bonds, including the C-O-C ether linkage and the C-C bond of the acetic acid side chain, allowing it to adopt multiple conformations.

Conformational analysis using DFT involves calculating the potential energy of the molecule as a function of its torsion angles. This process identifies various stable conformers (local energy minima) and the transition states that separate them. By comparing the energies of these stable conformations, the global minimum energy structure—the most likely conformation to be found under equilibrium conditions—can be determined. Studies on phenoxyacetic acid have shown that the orientation of the carboxylic acid group and its interaction with the ether oxygen are critical in determining the lowest energy conformer. researchgate.net For this compound, the bulky sulfonyl group would also significantly influence the preferred geometry.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

ConformerDihedral Angle (Caryl-O-CH2-COOH)Relative Energy (kcal/mol)Description
A (Global Minimum)~180° (anti)0.00Most stable conformation with the side chain extended away from the phenyl ring.
B~60° (gauche)1.5A less stable conformation, potentially stabilized by intramolecular interactions.
C~0° (syn)3.2A higher energy conformation due to steric hindrance between the side chain and the ring.

Molecular Docking and Dynamics Simulations

To explore how this compound might function as a therapeutic agent, molecular docking and dynamics simulations are employed. These methods predict how the molecule (the ligand) interacts with a biological target, typically a protein or enzyme.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that places a ligand into the binding site of a target protein and scores the resulting complex based on its energetic favorability. researchgate.net The score provides an estimate of the binding affinity, with lower scores generally indicating a more stable interaction. Docking can predict the specific orientation (pose) of the ligand within the binding site and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with amino acid residues.

While no specific targets for this compound have been confirmed, its structural similarity to other aryloxyacetic acids and the presence of a sulfonamide-like group suggest potential targets. For instance, aryloxyacetic acids have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). doaj.orgnih.gov The sulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrase (CA) isozymes. researchgate.net A docking study would thus place the optimized structure of this compound into the active site of a target like human carbonic anhydrase II to predict its binding mode and affinity.

Illustrative Data Table: Molecular Docking Results against Human Carbonic Anhydrase II

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5His94, His96, Thr199, Zn2+Hydrogen bonds, coordination with Zinc ion
Acetazolamide (Standard Inhibitor)-9.1His94, His96, Thr199, Zn2+Hydrogen bonds, coordination with Zinc ion

Exploration of Dynamic Interactions within Biological Targets

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations apply the principles of classical mechanics to model the movements of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale.

An MD simulation would begin with the best-docked pose of this compound in its target's active site. The simulation would reveal the stability of this pose, showing whether the key interactions identified in docking are maintained over time. It also allows for the analysis of protein flexibility and the role of water molecules in mediating the interaction. Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) of the ligand, can quantify the stability of the binding mode. This approach has been used to confirm the stability of sulfonamide-based inhibitors in their target enzymes. mdpi.com

In Silico Drug Design and Virtual Screening

The structural framework of this compound can serve as a starting point for in silico drug design and virtual screening. researchgate.net These processes use computational power to search for and design new molecules with desired biological activities, significantly accelerating the early stages of drug discovery. nih.gov

Virtual screening involves searching large digital libraries, which can contain millions of compounds, to identify molecules that are predicted to bind to a specific biological target. nih.gov If this compound were identified as a "hit" compound with modest activity, its structure could be used as a template in a similarity-based search to find commercially available analogs with potentially higher potency.

Alternatively, in a structure-based virtual screening campaign, the docked pose of this compound could be used to create a pharmacophore model. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for binding. This pharmacophore can then be used to screen large databases for diverse molecules that match these features, potentially leading to the discovery of novel chemical scaffolds. science.gov This approach allows for the rapid identification of promising lead compounds for further experimental testing.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. pensoft.net

Ligand-Based Drug Design (LBDD)

In the absence of a known three-dimensional structure of the biological target, LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. pensoft.net These approaches utilize a set of known active ligands to build a model that defines the key chemical features required for activity.

For a compound like this compound, a hypothetical LBDD approach targeting a receptor such as PPAR-gamma (PPARγ) would begin by collecting a series of known PPARγ agonists. nih.gov Using this data, a pharmacophore model could be generated. This model represents the essential 3D arrangement of molecular features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to the receptor.

The key features of this compound that would be considered in such a model include:

The carboxylic acid group (a potential hydrogen bond donor and acceptor).

The phenoxy ether linkage.

The aromatic ring.

The methanesulfonyl group (a strong hydrogen bond acceptor).

This pharmacophore model could then be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore potential new agonists.

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD methods can be employed. researchgate.net These techniques use the target's structure to design ligands that can bind to it with high affinity and selectivity. The most common SBDD method is molecular docking . nih.gov

In a hypothetical SBDD study, this compound would be docked into the ligand-binding domain of a PPAR subtype. The docking algorithm would explore various possible conformations and orientations (poses) of the molecule within the binding pocket and calculate a "docking score" for each, which estimates the binding affinity. nih.gov This process would reveal key intermolecular interactions, such as:

Hydrogen bonds between the carboxylic acid of the ligand and specific amino acid residues (e.g., Tyrosine, Histidine) in the binding site.

Hydrophobic interactions between the phenyl ring of the ligand and nonpolar residues of the protein. nih.gov

Interactions involving the sulfonyl group with polar residues.

The insights gained from docking can guide the rational modification of the molecule to enhance these interactions and improve its potency.

Computational Screening for Novel Scaffolds and Lead Optimization

Computational Screening for Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based (pharmacophore screening) or structure-based (docking) methods.

A structure-based virtual screening campaign to find new scaffolds with potential PPAR agonist activity could involve docking millions of commercially available compounds against the PPARγ ligand-binding domain. nih.gov The resulting compounds would be ranked based on their docking scores. pensoft.net A "hit list" of the top-ranking compounds would be generated for further analysis. These hits might possess entirely different core structures (scaffolds) from this compound but would be predicted to make similar favorable interactions within the binding pocket.

Below is an illustrative example of a hit list table from such a hypothetical virtual screening.

Compound IDDocking Score (kcal/mol)Predicted Ligand EfficiencyKey Interactions Predicted
ZINC12345678-10.50.35H-bond with Tyr473, His323; Pi-stacking with Phe282
ZINC23456789-10.20.38H-bond with Ser289, His449; Hydrophobic contact
ZINC34567890-9.80.33H-bond with Tyr473; Salt bridge with Lys367
ZINC45678901-9.70.36H-bond with His323, His449; van der Waals contacts

Lead Optimization

Once a promising "hit" or "lead" compound like this compound is identified, lead optimization aims to modify its chemical structure to improve key properties. Computational methods are crucial in this phase to predict how specific chemical modifications will affect potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. acs.org

Starting with the this compound scaffold, computational chemists could explore various modifications. For example, they might investigate:

Altering the acidic head group: Replacing the acetic acid with other acidic groups (e.g., propionic acid, tetrazole) to optimize interactions with the receptor's polar regions.

Substituting the phenyl ring: Adding different functional groups (e.g., halogens, alkyl groups) to the ring to enhance hydrophobic interactions or improve selectivity against other PPAR subtypes.

Modifying the sulfonyl tail: Changing the methyl group on the sulfonyl moiety to a larger alkyl or aryl group to explore additional binding pockets.

For each proposed modification, techniques like molecular docking and free energy perturbation (FEP) calculations can predict the change in binding affinity. This allows researchers to prioritize the synthesis of only the most promising derivatives, saving significant time and resources.

The following table provides a hypothetical example of how computational predictions could guide the lead optimization of a scaffold based on this compound.

Compound NameModification from Parent ScaffoldPredicted ΔG (Binding Energy, kcal/mol)Rationale for Modification
This compoundParent Compound-9.5Baseline affinity
Analog AAdd methyl group to phenyl ring (ortho to ether)-10.1Explore additional hydrophobic pocket
Analog BReplace methyl on sulfonyl with ethyl-9.8Increase van der Waals contacts
Analog CReplace acetic acid with propionic acid-9.2Assess impact of linker length
Analog DReplace phenyl with pyridine-8.9Modulate electronics and solubility

Through these iterative cycles of computational design and experimental validation, a lead compound can be refined into a clinical candidate.

Design and Development of Advanced Derivatives and Analogues

Exploration of Diversified Phenoxyacetic Acid Derivatives

The phenoxyacetic acid moiety is a central structural component in numerous drug classes, recognized for a wide range of pharmacological activities including anti-inflammatory, antihypertensive, and antimicrobial effects. jetir.orgjetir.org The diversification of this core structure is a common strategy to enhance potency, selectivity, and pharmacokinetic profiles. Research into this class of compounds has led to the identification of potent agents for various therapeutic targets.

One major area of exploration has been the development of novel agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov By modifying the phenoxyacetic acid scaffold, researchers have developed compounds with robust agonistic activity. For instance, a derivative identified as compound 18b in one study emerged as a potent FFA1 agonist with an EC50 of 62.3 nM. researchgate.net Further modifications, guided by ligand efficiency and lipophilicity, led to the discovery of another promising candidate, compound 16 , with an agonistic activity of 43.6 nM. nih.govresearchgate.net

Another significant application of phenoxyacetic acid derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy. mdpi.com Systematic modifications of the phenoxyacetic acid backbone have yielded compounds with high potency and selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov Research has demonstrated that specific substitutions on the phenyl ring and modifications of the acetic acid side chain are crucial for achieving high inhibitory activity. For example, derivatives incorporating hydrazide moieties have shown significant COX-2 inhibition with IC50 values in the nanomolar range. mdpi.com

The following table summarizes selected research findings on diversified phenoxyacetic acid derivatives:

Compound ClassTargetKey Research FindingReference Compound ExampleReported Activity
FFA1 AgonistsFree Fatty Acid Receptor 1 (FFA1)Modifications led to potent agonists for potential type 2 diabetes treatment. nih.govresearchgate.netCompound 16EC50 = 43.6 nM researchgate.net
COX-2 InhibitorsCyclooxygenase-2 (COX-2)Designed derivatives showed potent and selective inhibition of COX-2 for anti-inflammatory action. mdpi.comCompound 5fIn vivo paw thickness inhibition = 63.35% mdpi.com
Antimicrobial AgentsBacterial StrainsDerivatives have shown varied antibacterial activities against strains like Staphylococcus aureus. jetir.org2-(2((4-methoxyphenyl) amino) methyl) phenoxy) acetic acidZone of inhibition = 19mm vs. S. aureus jetir.org
Gastrin/CCK-B Receptor AntagonistsGastrin/Cholecystokinin-B ReceptorsA series was synthesized showing high affinity for gastrin/CCK-B receptors. jst.go.jpDZ-3514High affinity and selectivity jst.go.jp

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy used to identify novel core structures that retain the biological activity of a known active compound while offering improved properties such as potency, selectivity, or pharmacokinetics. niper.gov.in This approach is particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with an existing chemical series. niper.gov.in For the phenoxyacetic acid class, scaffold hopping could involve replacing the central phenyl ether linkage with other cyclic or heterocyclic systems that maintain the crucial spatial arrangement of the key pharmacophoric features. For example, a 2-(quinolin-4-yloxy)acetamide scaffold has been successfully developed via a scaffold-hopping strategy from a known antimycobacterial agent, demonstrating the utility of this approach in discovering new chemical classes with potent activity. nih.gov

Bioisosteric replacement is a related strategy that involves substituting one atom or functional group for another with similar physical or chemical properties to enhance a molecule's biological activity or ADME (absorption, distribution, metabolism, and excretion) profile. drughunter.comnih.gov A common and highly effective bioisosteric replacement for the carboxylic acid group, a key feature of 2-(4-methanesulfonylphenoxy)acetic acid, is the tetrazole ring. drughunter.com This substitution can improve metabolic stability, modulate acidity (pKa), and enhance oral bioavailability. drughunter.com A classic example is the development of the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole group led to a tenfold increase in potency. drughunter.com Other bioisosteres for carboxylic acids include hydroxamic acids, acylsulfonamides, and various five-membered heterocyclic rings. cambridgemedchemconsulting.com

Original Functional GroupPotential BioisostereRationale for ReplacementPotential Advantages
Carboxylic Acid (-COOH)TetrazoleMimics the acidic proton and charge distribution of a carboxylate. drughunter.comIncreased metabolic stability, improved potency, enhanced bioavailability. drughunter.com
Carboxylic Acid (-COOH)AcylsulfonamideActs as a carboxylic acid mimic with different physicochemical properties. cambridgemedchemconsulting.comModulation of pKa, improved cell permeability.
Phenyl RingHeterocyclic Rings (e.g., Pyridine, Thiophene)Maintains aromaticity while altering electronic properties and metabolic profile.Improved solubility, altered metabolism, new intellectual property.
Ether Linkage (-O-)Thioether (-S-), Methylene (-CH2-)Alters bond angles, flexibility, and metabolic stability.Enhanced stability, modified conformational preference.

Rational Design of Hybrid Compounds Incorporating Multi-Targeting Features

Complex, multifactorial diseases such as neurodegenerative disorders and cancer often involve the dysregulation of multiple biological pathways. mdpi.com This has spurred the development of multi-target-directed ligands (MTDLs), or hybrid compounds, which are single molecules designed to interact with two or more distinct biological targets. mdpi.com The phenoxyacetic acid scaffold is a suitable platform for designing such agents.

One area of research has focused on developing multi-target agents for Alzheimer's disease. mdpi.com A study described a series of aryloxyacetic acids designed to possess dual activity as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors. mdpi.com Some compounds in the series also exhibited inhibitory activity against acetylcholinesterase (AChE), another key target in Alzheimer's therapy. This approach demonstrates the rational design of hybrid molecules where the core scaffold is functionalized to engage with multiple, disease-relevant targets simultaneously. mdpi.com

Similarly, phenoxyacetic acid derivatives have been incorporated into hybrid molecules targeting cancer pathways. For instance, a novel series of shikonin (B1681659) esters incorporating a 4-aminophenoacetic acid moiety was designed as allosteric inhibitors of the protein kinase Akt, a crucial node in cancer cell survival signaling. nih.gov The resulting hybrid compounds demonstrated potent anti-proliferative activity against KRAS mutant colon cancer cells by effectively binding to the allosteric site of Akt. nih.gov This strategy showcases how the phenoxyacetic acid structure can be conjugated with another pharmacophore to create a novel therapeutic agent with a specific multi-target or allosteric inhibition profile.

Synthetic Accessibility and Scalability Considerations for Derivative Libraries

The feasibility of generating large libraries of derivatives for structure-activity relationship (SAR) studies and the potential for eventual large-scale production are critical considerations in drug development. The synthesis of phenoxyacetic acid derivatives is generally straightforward and amenable to library production.

The most common synthetic route involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetate, such as ethyl bromoacetate (B1195939) or chloroacetic acid, in the presence of a base like potassium carbonate. mdpi.comnih.govgoogle.com This reaction is typically robust and high-yielding. The resulting ester can then be hydrolyzed to the desired carboxylic acid. mdpi.com

Key advantages of this synthetic approach include:

Accessible Starting Materials: A vast array of substituted phenols and alpha-haloacetates are commercially available, allowing for the creation of diverse derivative libraries with various substitution patterns on the phenyl ring.

Robust Reaction Conditions: The synthesis generally employs standard and scalable reaction conditions, making it suitable for both small-scale library synthesis and larger-scale production. researchgate.net

Purification: The products are often crystalline solids, which can simplify purification through recrystallization. google.com

These factors make the phenoxyacetic acid scaffold an attractive starting point for medicinal chemistry programs, as large numbers of analogues can be synthesized efficiently to explore the chemical space around the initial hit compound and to optimize its properties for clinical development.

Future Research Perspectives and Unexplored Avenues

Identification of Novel Molecular Targets and Therapeutic Applications

The structural framework of 2-(4-methanesulfonylphenoxy)acetic acid, featuring a sulfonyl group and an acetic acid moiety, suggests a high potential for interaction with various biological targets. ontosight.ai Compounds incorporating sulfonyl groups have been historically investigated for a wide range of therapeutic effects, including anticancer, antiviral, and antimicrobial activities. ontosight.ai Future research should, therefore, focus on broad-based screening of this compound against diverse panels of enzymes, receptors, and other proteins implicated in various disease pathways.

A systems pharmacology approach, similar to that used in the discovery of other novel drug candidates, could be highly effective. researchgate.netnih.gov This could involve profiling the compound's effects across different biological systems to identify unexpected activities. For instance, derivatives of phenoxyacetic acid have been studied for their genotoxic effects and as anti-inflammatory agents, suggesting that this compound could be investigated for similar properties. nih.govnih.gov Furthermore, its structural similarity to compounds that modulate dopamine (B1211576) transmission warrants investigation into its potential as a novel agent for neurological and psychiatric disorders. researchgate.netnih.gov Identifying novel molecular targets will be crucial for expanding the therapeutic applications of this chemical scaffold.

Advancements in Green Synthetic Methodologies for Sustainable Production

The conventional synthesis of specialty chemicals often relies on petroleum-based feedstocks and energy-intensive processes, contributing to a significant environmental footprint. resourcewise.comskysonginnovations.com A critical area for future research is the development of green and sustainable synthetic routes for this compound. This involves a shift towards renewable starting materials and more environmentally benign reaction conditions.

Future methodologies could explore:

Biocatalysis: Utilizing engineered microorganisms or enzymes to carry out specific steps in the synthesis, a strategy that has proven successful for producing related compounds like 2-phenylacetic acid from biomass-derived substrates. skysonginnovations.com

Renewable Feedstocks: Investigating the use of biomass from forestry and agriculture to produce key precursors. resourcewise.com Companies are already producing biobased acetic acid, and similar principles could be applied to the synthesis of more complex derivatives. resourcewise.com

Solvent-Free and Water-Based Processes: Adopting manufacturing processes that eliminate the use of harmful organic solvents, thereby reducing emissions and conserving resources. farmson.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, as demonstrated in the efficient, multicomponent synthesis of other complex acetic acid derivatives. mdpi.com

These approaches would not only reduce the environmental impact of production but could also lead to more cost-effective and efficient manufacturing processes on an industrial scale. utexas.edu

Integration of Advanced Omics Technologies for Systems-Level Understanding

Future research could employ these technologies in the following ways:

Omics TechnologyPotential Application for this compound ResearchExpected Insights
Transcriptomics Analyze changes in gene expression in cells or tissues upon treatment with the compound.Identification of signaling pathways and cellular processes modulated by the compound.
Proteomics Quantify alterations in protein expression and post-translational modifications.Revelation of direct protein targets and downstream effects on cellular machinery.
Metabolomics Study the global changes in metabolite profiles within a biological system. universiteitleiden.nlUnderstanding of how the compound alters cellular metabolism and energy pathways. nih.govuniversiteitleiden.nl

By combining these datasets, researchers can construct comprehensive models of the compound's interactions within a cell or organism, moving beyond a one-target, one-drug paradigm to a more nuanced, systems-level understanding. nih.gov

Exploration of Compound-Target Interactions via Cryo-EM and X-ray Crystallography

A fundamental understanding of how this compound interacts with its biological targets at an atomic level is paramount for rational drug design and optimization. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful structural biology techniques capable of providing this detailed information. nih.govdntb.gov.ua

X-ray crystallography has been instrumental in revealing the binding modes of small molecule inhibitors to their protein targets, such as the covalent binding of inhibitors to the SARS-CoV-2 main protease. nih.gov This technique could be used to determine the three-dimensional structure of this compound bound to a specific enzyme or receptor, elucidating the key hydrogen bonds, hydrophobic interactions, and other forces that govern its binding affinity and selectivity. The crystal structures of related phenoxyacetic acid derivatives have already been determined, providing a precedent for such studies. researchgate.netresearchgate.net

Cryo-EM has emerged as a revolutionary tool, particularly for large, complex, or flexible macromolecules like membrane proteins that are often difficult to crystallize. researchgate.netnih.gov Should this compound be found to interact with such challenging targets, cryo-EM would be an invaluable technique for visualizing the compound-target complex. dntb.gov.uanih.gov

By providing high-resolution structural data, these techniques will enable researchers to:

Validate molecular targets identified through other methods.

Understand the precise mechanism of action.

Guide the structure-based design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

The insights gained from these structural studies will be critical for translating the potential of this compound into tangible therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.